molecular formula C10H14N2O4 B14868032 (Z)-2-(3,5-dimethoxyphenoxy)-N'-hydroxyacetimidamide

(Z)-2-(3,5-dimethoxyphenoxy)-N'-hydroxyacetimidamide

Cat. No.: B14868032
M. Wt: 226.23 g/mol
InChI Key: XNLBFXYHPLDXOP-UHFFFAOYSA-N
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Description

(Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide is an organic compound characterized by the presence of a phenoxy group substituted with two methoxy groups at the 3 and 5 positions, and an imidamide group with a hydroxy substituent

Preparation Methods

The synthesis of (Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide typically involves the reaction of 3,5-dimethoxyphenol with chloroacetone in the presence of potassium carbonate under reflux conditions in acetone. This reaction yields the corresponding ether, which is then reacted with N,N-dimethylformamide-dimethyl acetal at elevated temperatures to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. Molecular docking studies have shown that the compound can effectively inhibit certain enzymes, such as aspulvinone dimethylallyltransferase .

Comparison with Similar Compounds

(Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide can be compared with other similar compounds, such as:

The uniqueness of (Z)-2-(3,5-dimethoxyphenoxy)-N’-hydroxyacetimidamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2-(3,5-dimethoxyphenoxy)-N'-hydroxyethanimidamide

InChI

InChI=1S/C10H14N2O4/c1-14-7-3-8(15-2)5-9(4-7)16-6-10(11)12-13/h3-5,13H,6H2,1-2H3,(H2,11,12)

InChI Key

XNLBFXYHPLDXOP-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)OC/C(=N/O)/N)OC

Canonical SMILES

COC1=CC(=CC(=C1)OCC(=NO)N)OC

Origin of Product

United States

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